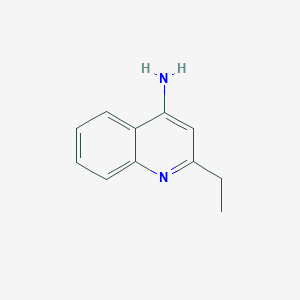

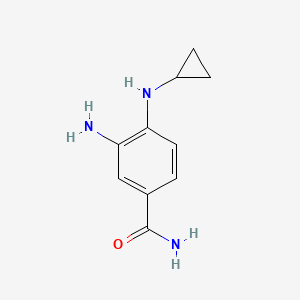

3-氨基-4-(环丙氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

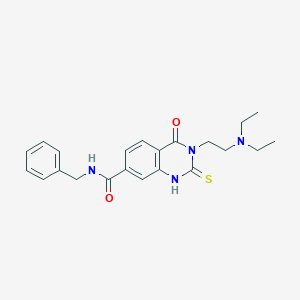

3-Amino-4-(cyclopropylamino)benzamide is a chemical compound with the molecular formula C10H13N3O . It is a derivative of benzamide, which is a simple aromatic carboxylic amide .

Synthesis Analysis

The synthesis of benzamide derivatives, including 3-Amino-4-(cyclopropylamino)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis

The molecular structure of 3-Amino-4-(cyclopropylamino)benzamide can be analyzed using density functional theory (DFT). The formation of intramolecular hydrogen bonding can be identified from structural parameter analysis .Physical And Chemical Properties Analysis

Most amides, including 3-Amino-4-(cyclopropylamino)benzamide, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass. Amides of five or fewer carbon atoms are soluble in water .科学研究应用

催化官能化:Ladd、Belouin 和 Charette(2016 年)的一项研究讨论了环丙基 α-氨基酸衍生的苯甲酰胺的分子内 Pd 催化官能化。他们展示了一种无需添加银或新戊酸盐的方法,可获得多种乙基 1,2,3,4-四氢异喹啉酮-3-羧酸盐,产率从好到极好 (Ladd, Belouin, & Charette, 2016)。

合成和结构分析:Anderson 等人(2006 年)进行了构效关系研究,从 3-氨基-2-环己烯酮合成了一系列 3-和 3,4-取代的苯甲酰胺。他们开发了一种改进的合成方法,并对合成的类似物进行了 NMR 和 X 射线结构分析,从而深入了解了它们的分子相互作用 (Anderson et al., 2006)。

生化影响研究:Milam 和 Cleaver(1984 年)探讨了 3-氨基苯甲酰胺和相关化合物对各种代谢过程的影响。他们发现,除了抑制聚(腺苷二磷酸核糖)合成酶外,这些化合物还影响细胞活力、葡萄糖代谢和 DNA 合成,突出了其生化影响的复杂性 (Milam & Cleaver, 1984)。

药物化学应用:Ammaji 等人(2019 年)讨论了在药物化学中使用苯甲酰胺(包括邻氨基取代衍生物)来治疗各种疾病。他们强调了苯甲酰胺作为合成药物化合物的中间体的作用,并提供了使用 Insilico 毒性预测方法对合成化合物进行评估 (Ammaji et al., 2019)。

电化学氧化研究:Jovanović 等人(2020 年)研究了氨基取代的苯甲酰胺衍生物的电化学氧化,重点关注它们作为抗氧化剂的潜力。他们基于循环和方波伏安法研究提出了反应机理,有助于理解这些化合物的自由基清除活性 (Jovanović et al., 2020)。

酶抑制研究:Purnell 和 Whish(1980 年)发现 3 位上取代的各种苯甲酰胺是聚(ADP-核糖)合成酶的抑制剂。这项研究突出了这些化合物在探索酶功能和作为生化研究工具中的潜在用途 (Purnell & Whish, 1980)。

安全和危害

作用机制

Target of Action

This compound is a versatile small molecule scaffold used in pharmaceutical testing

Mode of Action

It’s known that the compound can be synthesized through selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

As a versatile small molecule scaffold, it’s used in pharmaceutical testing , but the specific results of its action require further investigation.

属性

IUPAC Name |

3-amino-4-(cyclopropylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-5-6(10(12)14)1-4-9(8)13-7-2-3-7/h1,4-5,7,13H,2-3,11H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDXTDXLNHRLGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)

![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2376296.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride](/img/structure/B2376303.png)

![methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2376304.png)